sodium;(2R)-2-amino-3-sulfosulfanylpropanoate
Overview
Description
Cyanidin 3,3’,5-tri-O-glucoside . It is a type of anthocyanin, which is a class of compounds widely distributed in the plant kingdom. Anthocyanins are responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. Cyanidin 3,3’,5-tri-O-glucoside is particularly noted for its antioxidant properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanidin 3,3’,5-tri-O-glucoside typically involves the glycosylation of cyanidin. This process can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic glycosylation involves the use of glycosyltransferases, which transfer glucose molecules to cyanidin under mild conditions. Chemical synthesis, on the other hand, involves the use of glycosyl donors and catalysts to achieve the glycosylation reaction.
Industrial Production Methods
Industrial production of Cyanidin 3,3’,5-tri-O-glucoside often involves extraction from natural sources such as fruits and vegetables. The extraction process includes steps like maceration, filtration, and purification using techniques such as high-performance liquid chromatography. The extracted compound is then purified to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyanidin 3,3’,5-tri-O-glucoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Scientific Research Applications
Cyanidin 3,3’,5-tri-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties.
Biology: The compound is studied for its antioxidant activity and its role in protecting cells from oxidative stress.
Medicine: Research has shown potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects.
Industry: It is used in the food and beverage industry as a natural colorant and in cosmetics for its antioxidant properties.
Mechanism of Action
The mechanism of action of Cyanidin 3,3’,5-tri-O-glucoside involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation. The compound’s antioxidant activity is primarily due to its ability to donate hydrogen atoms and electrons to neutralize free radicals.
Comparison with Similar Compounds
Cyanidin 3,3’,5-tri-O-glucoside can be compared with other anthocyanins such as:
- Cyanidin 3-glucoside
- Delphinidin 3-glucoside
- Malvidin 3-glucoside
Uniqueness
What sets Cyanidin 3,3’,5-tri-O-glucoside apart is its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This unique structure contributes to its distinct antioxidant properties and potential health benefits.
Properties
IUPAC Name |
sodium;(2R)-2-amino-3-sulfosulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFVBELGDROGDO-DKWTVANSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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